molecular formula C20H25N5O4S B5091695 1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B5091695
M. Wt: 431.5 g/mol
InChI Key: VNHNLDOLDGQVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound with potential applications in scientific research. It belongs to the group of triazole compounds, which have been studied extensively due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions. However, further studies are needed to fully understand its effects on biological systems.

Advantages and Limitations for Lab Experiments

1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit diverse biological activities. However, its low yield and limited solubility in water can pose challenges for its use in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine. One direction is to further investigate its mechanism of action and its effects on various biological processes. Another direction is to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for cancer, fungal, and bacterial infections.

Synthesis Methods

The synthesis of 1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine involves a multistep process. The starting materials are 3-methoxybenzylamine, ethylsulfonyl chloride, and sodium azide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of reactions. The yield of the final product is typically around 50-60%.

Scientific Research Applications

1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

1-ethylsulfonyl-3-N,5-N-bis[(3-methoxyphenyl)methyl]-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-4-30(26,27)25-20(22-14-16-8-6-10-18(12-16)29-3)23-19(24-25)21-13-15-7-5-9-17(11-15)28-2/h5-12H,4,13-14H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHNLDOLDGQVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(=NC(=N1)NCC2=CC(=CC=C2)OC)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.